Chondroitin disaccharide deltadi-0S

Description

Contextualization within Glycosaminoglycan Biochemistry

Chondroitin (B13769445) Disaccharide Deltadi-0S, also referred to as ΔDi-0S, is a fundamental unit derived from chondroitin, a major class of glycosaminoglycans (GAGs). sigmaaldrich.comnih.gov GAGs are long, unbranched polysaccharides consisting of repeating disaccharide units. wikipedia.org These molecules are principal components of the extracellular matrix and cell surfaces in vertebrates, invertebrates, and bacteria, where they are involved in a multitude of biological processes. nih.govwikipedia.org

Chondroitin sulfate (B86663) (CS), a sulfated GAG, is typically composed of repeating disaccharide units of N-acetyl-D-galactosamine (GalNAc) and D-glucuronic acid (GlcA). core.ac.ukamsbio.com These chains are key structural components of proteoglycans, particularly in cartilage. sigmaaldrich.comamsbio.com ΔDi-0S is generated, along with other disaccharide units, through the enzymatic degradation of chondroitin or chondroitin sulfate by enzymes like chondroitinase. ontosight.airesearchgate.net This process is crucial for the structural analysis of chondroitin sulfate chains and for understanding their biological functions. researchgate.netoup.com The study of ΔDi-0S and its sulfated counterparts provides insight into the composition and structure of the parent GAG chains and their roles in both physiological and pathological states. oup.comarvojournals.orgnih.gov

Structural Overview of Chondroitin Disaccharide Deltadi-0S

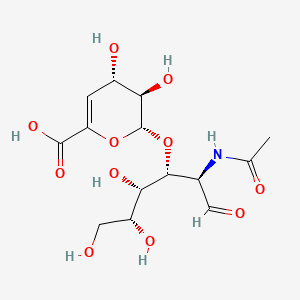

This compound (ΔDi-0S) is classified as an unsaturated disaccharide. oup.com Its chemical structure consists of two sugar units: N-acetyl-D-galactosamine (GalNAc) and a modified glucuronic acid. ontosight.ai The defining feature of ΔDi-0S and other related "delta" disaccharides is the presence of a double bond between the C4 and C5 positions of the uronic acid moiety. ontosight.aimpg.de This unsaturation is a result of the eliminative cleavage of the glycosidic bond by chondroitinase enzymes. researchgate.netrsc.org

The formal chemical name for the core structure is 2-(acetylamino)-2-deoxy-3-O-(4-deoxy-α-L-threo-hex-4-enopyranuronosyl)-D-galactose. ontosight.ai This nomenclature precisely describes the linkage and the chemical modifications that characterize the molecule.

| Property | Value |

|---|---|

| Chemical Formula | C14H21NO11 nih.gov |

| Molecular Weight | 379.32 g/mol nih.gov |

| Synonyms | ΔDi-0S, Unsaturated Chondro-Disaccharide amsbio.com |

The two most prominent chemical characteristics of ΔDi-0S are its unsaturated bond and its lack of sulfation. ontosight.aiontosight.ai

Unsaturated Nature : The double bond in the uronic acid ring, denoted by "Δ" or "delta," is a hallmark of disaccharides produced by chondroitinase action. amsbio.comoup.com This feature is critical for their detection and quantification, as the double bond confers a unique ultraviolet absorbance profile, which is utilized in analytical techniques like high-performance liquid chromatography (HPLC). core.ac.uknih.gov

Non-Sulfated Nature : The "0S" in its name signifies that it is a non-sulfated disaccharide, meaning it lacks the sulfate (SO₃⁻) groups that are commonly found attached to the GalNAc residue in chondroitin sulfate. ontosight.aiarvojournals.org The absence of sulfation distinguishes it from its sulfated counterparts and is a key factor influencing its chemical properties and biological interactions. mpg.de Non-sulfated chondroitin has been identified as a major component in the organelles of some cnidarian species and is involved in early developmental processes in organisms like C. elegans. nih.gov

ΔDi-0S is the basic, non-sulfated building block of a series of chondroitin sulfate disaccharide isomers. The primary difference between these isomers lies in the number and position of sulfate groups on the N-acetylgalactosamine (GalNAc) residue. oup.comresearchgate.net

ΔDi-4S (or Chondroitin sulfate A disaccharide) : This isomer has one sulfate group attached to the 4th carbon position of the GalNAc sugar (GalNAc-4S). oup.comarvojournals.org It is a major component of chondroitin sulfate from various tissues. nih.gov

ΔDi-6S (or Chondroitin sulfate C disaccharide) : This isomer features a single sulfate group at the 6th carbon position of the GalNAc residue (GalNAc-6S). oup.comarvojournals.org

The enzymatic digestion of a chondroitin sulfate chain yields a mixture of these disaccharides (ΔDi-0S, ΔDi-4S, ΔDi-6S, and other more highly sulfated versions), and the relative abundance of each reflects the sulfation pattern of the original polysaccharide chain. nih.govresearchgate.net This analysis is crucial for understanding the structural diversity and biological function of chondroitin sulfate in different tissues and developmental stages. core.ac.ukarvojournals.org For instance, the ratio of ΔDi-6S to ΔDi-4S can change significantly in pathological conditions, such as in corneal wound healing. arvojournals.org

| Disaccharide Isomer | Abbreviation | Sulfation Position on GalNAc | Key Structural Feature |

|---|---|---|---|

| This compound | ΔDi-0S | None | Unsaturated, non-sulfated ontosight.ai |

| Chondroitin disaccharide deltadi-4S | ΔDi-4S | 4-O-sulfated | Unsaturated, one sulfate group at C4 oup.comarvojournals.org |

| Chondroitin disaccharide deltadi-6S | ΔDi-6S | 6-O-sulfated | Unsaturated, one sulfate group at C6 oup.comarvojournals.org |

Significance in Glycobiology Research

ΔDi-0S serves as an essential standard and analytical tool in glycobiology. Its primary significance lies in its use for the structural characterization of chondroitin sulfate chains. sigmaaldrich.com By using enzymes that break down CS into its constituent disaccharides, researchers can analyze the resulting mixture to determine the original polymer's composition, including the degree and pattern of sulfation. core.ac.ukresearchgate.net

This disaccharide analysis is fundamental to:

Understanding Tissue-Specific GAG Structure : The composition of CS, including the amount of non-sulfated (ΔDi-0S), mono-sulfated (ΔDi-4S, ΔDi-6S), and di-sulfated units, varies significantly between different tissues and organisms. arvojournals.orgnih.govresearchgate.net

Investigating Disease Mechanisms : Changes in CS sulfation patterns are associated with various diseases. For example, altered levels of different disaccharide units have been observed in mucopolysaccharidoses, osteoarthritis, and during corneal wound healing. arvojournals.orgontosight.aitandfonline.com

Characterizing Enzyme Specificity : ΔDi-0S and its sulfated relatives are used as substrates to identify and characterize the activity and specificity of enzymes like chondroitinases and sulfatases. sigmaaldrich.comnih.gov

The ability to accurately quantify ΔDi-0S in relation to its sulfated isomers provides critical insights into the complex "sulfation code" of glycosaminoglycans, which dictates their specific interactions with proteins and their ultimate biological functions. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

63527-80-0 |

|---|---|

Molecular Formula |

C14H21NO11 |

Molecular Weight |

379.32 g/mol |

IUPAC Name |

(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |

InChI |

InChI=1S/C14H21NO11/c1-5(18)15-6(3-16)12(10(21)8(20)4-17)26-14-11(22)7(19)2-9(25-14)13(23)24/h2-3,6-8,10-12,14,17,19-22H,4H2,1H3,(H,15,18)(H,23,24)/t6-,7-,8+,10-,11+,12+,14-/m0/s1 |

InChI Key |

AALORNCJXUQNQW-WIHAIFTMSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)O)O |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)O)O)O |

Origin of Product |

United States |

Structural Elucidation and Characterization Methodologies for Chondroitin Disaccharide Deltadi 0s

Advanced Spectroscopic Techniques

Spectroscopic methods are paramount for the unambiguous identification and detailed structural analysis of Δdi-0S. These techniques probe the molecular structure at the atomic level, providing definitive evidence of its composition and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D/2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural assignment of chondroitin (B13769445) sulfate (B86663) components. For Δdi-0S, 1D NMR experiments, such as ¹H NMR, provide information on the number and environment of protons in the molecule. plos.org Key diagnostic signals in the ¹H spectrum include those from the anomeric protons, the methyl protons of the N-acetyl group, and the olefinic proton of the unsaturated uronic acid. plos.orgresearchgate.net

2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), are used to correlate protons with their directly attached carbons, allowing for the assignment of the ¹³C spectrum. researchgate.net Further experiments like COSY and TOCSY establish proton-proton correlations within each sugar ring, while NOESY can reveal through-space proximities, confirming the linkage between the two sugar units. researchgate.net These combined NMR approaches provide an unambiguous assignment of all proton and carbon signals, confirming the identity and structure of Δdi-0S. acs.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Chondroitin Disaccharide Δdi-0S Note: Chemical shifts (δ) are reported in ppm and can vary slightly based on solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| ΔUA Residue | ||

| H1' | ~5.85 | ~96.5 |

| H2' | ~5.35 | ~75.0 |

| H3' | ~5.22 | ~72.8 |

| H4' | ~5.90 | ~110.0 |

| C5' | - | ~145.0 |

| C6' | - | ~175.0 |

| GalNAc Residue | ||

| H1 | ~4.60 | ~102.0 |

| H2 | ~4.15 | ~52.5 |

| H3 | ~3.80 | ~78.0 |

| H4 | ~4.20 | ~68.5 |

| H5 | ~3.75 | ~74.0 |

| H6a/H6b | ~3.70 | ~61.5 |

| N-Acetyl CH₃ | ~2.05 | ~23.0 |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a core technique for the analysis of chondroitin sulfate disaccharides due to its high sensitivity and ability to provide precise molecular weight information. nih.govpsu.edu It is typically coupled with a separation technique like liquid chromatography (LC-MS). oup.com

Tandem mass spectrometry (MS/MS) is indispensable for confirming the structure of Δdi-0S. In an MS/MS experiment, the precursor ion corresponding to Δdi-0S (e.g., m/z 378.1 for the [M-H]⁻ ion) is isolated and then fragmented by collision-induced dissociation (CID). nih.govacs.org The resulting fragment ions are characteristic of the molecule's structure. This fragmentation pattern provides definitive structural information, such as the nature of the sugar units and the glycosidic linkage, confirming the identity of the disaccharide. oup.com While MS/MS is critically important for distinguishing between sulfated isomers (e.g., Δdi-4S and Δdi-6S), it serves as a powerful confirmatory tool for the non-sulfated Δdi-0S by generating a unique fragmentation signature. nih.gov

Ion Mobility Mass Spectrometry (IM-MS) adds another dimension of separation to mass analysis, differentiating ions based on their size, shape, and charge. bohrium.com In the context of chondroitin sulfate analysis, IM-MS is particularly powerful for separating isobaric species—molecules that have the same mass but different structures, such as the sulfated isomers Δdi-4S and Δdi-6S. rsc.org For Δdi-0S, IM-MS is used within a broader analytical workflow to separate it from other co-eluting sulfated or non-sulfated disaccharides and oligosaccharides present in a complex biological sample. mdpi.comacs.org This separation by drift time, prior to mass analysis, enhances the clarity and accuracy of identification and quantification. acs.org

Electrospray Ionization (ESI) is the preferred method for ionizing chondroitin sulfate disaccharides for MS analysis. nih.govpsu.edu As a "soft" ionization technique, ESI allows the transfer of large, non-volatile, and thermally fragile molecules like Δdi-0S from solution into the gas phase with minimal fragmentation. psu.edu The disaccharides are typically analyzed in negative ion mode, forming deprotonated molecules such as [M-H]⁻ or [M-2H]²⁻. nih.gov The compatibility of ESI with liquid chromatography makes it the cornerstone of modern LC-MS methods for the quantitative analysis of chondroitin sulfate disaccharides. nih.govresearchgate.net

Table 2: Key Mass Spectrometry Parameters for Δdi-0S Analysis

| Parameter | Description | Typical Value/Observation |

| Chemical Formula | Molecular formula of the neutral molecule. | C₁₄H₂₁NO₁₁ nih.gov |

| Molecular Weight | Monoisotopic mass of the neutral molecule. | 379.111 Da nih.gov |

| Ionization Mode | The polarity used for generating ions. | Negative Electrospray Ionization (ESI) nih.gov |

| Precursor Ion (m/z) | Mass-to-charge ratio of the primary ion analyzed. | 378.1 [M-H]⁻ |

| MS/MS Fragments | Characteristic ions produced upon CID. | Diagnostic fragments include cross-ring and glycosidic bond cleavages. |

| Ion Mobility | Separation based on shape and size. | Provides a characteristic drift time that separates Δdi-0S from sulfated isomers. rsc.org |

Chromatographic Separation and Detection

Chromatography is the gold standard for separating and quantifying chondroitin sulfate disaccharides from complex mixtures produced by enzymatic digestion. bohrium.comresearchgate.net High-Performance Liquid Chromatography (HPLC) is the most widely used technique. nih.gov

Several HPLC methods have been developed for the robust separation of Δdi-0S from its sulfated counterparts. Strong anion-exchange (SAX) HPLC effectively separates the disaccharides based on the charge of their sulfate groups, with the non-sulfated Δdi-0S typically eluting first. researchgate.net Another common approach involves using amino or amido-based columns under acidic conditions. bohrium.comresearchgate.net More recently, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a salt gradient has been shown to provide fast and sensitive separation. nih.gov

Following separation, the disaccharides are most commonly detected by UV absorbance at approximately 232 nm. nih.gov This detection wavelength is specific to the C4-C5 unsaturated double bond created in the uronic acid residue by the chondroitin-lyase enzyme, allowing for specific quantification of the resulting Δ-disaccharides. nih.gov

Table 3: Representative Chromatographic Methods for Separation of Δdi-0S

| Method | Column Type | Mobile Phase Example | Detection |

| SAX-HPLC | Strong Anion-Exchange | Gradient of sodium chloride or phosphate (B84403) buffer | UV at 230-232 nm researchgate.net |

| Amido/Amino HPLC | Amido or Amino bonded silica | Isocratic phosphate buffer (e.g., 25-50 mM, pH 4.25) | UV at 230 nm bohrium.comresearchgate.net |

| HILIC | Hydrophilic Interaction | Acetonitrile/water with a salt gradient (e.g., ammonium (B1175870) formate) | UV at 232 nm nih.gov |

| HPAEC | High-pH Anion-Exchange Chromatography | Alkaline eluants (e.g., NaOH) with a sodium acetate (B1210297) gradient | Pulsed Amperometric Detection (PAD) nih.gov |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of chondroitin sulfate disaccharides, including ΔDi-0S. agriculturejournals.cz Its versatility allows for various separation strategies tailored to the specific physicochemical properties of these anionic molecules.

Anion-Exchange HPLC for Disaccharide Composition

Anion-exchange HPLC is a widely used method for the compositional analysis of chondroitin sulfate disaccharides. This technique separates molecules based on their net negative charge, which is determined by the number of sulfate groups and the presence of a carboxyl group on the uronic acid residue. In this context, the unsulfated ΔDi-0S exhibits the weakest interaction with the anion-exchange stationary phase compared to its sulfated counterparts (ΔDi-4S, ΔDi-6S, and di-sulfated disaccharides).

Strong anion-exchange (SAX) HPLC is a common approach for analyzing CS disaccharides. acs.org The separation is typically achieved using a salt gradient, where an increasing salt concentration elutes the disaccharides in order of their increasing negative charge. Consequently, ΔDi-0S is the first to elute from the column. Some methods may utilize a wash step with acidified water before the gradient elution to ensure strong retention of the sulfated disaccharides while allowing for the clear separation of the non-sulfated species. nih.gov For enhanced sensitivity, especially for low-abundance disaccharides, derivatization with a fluorescent tag like 2-aminopyridine (B139424) (2-AP) can be employed, followed by fluorescence detection. researcher.life

| Parameter | Condition |

| Column | Strong Anion-Exchange (e.g., Spherisorb-SAX, AS4A) |

| Mobile Phase | Linear gradient of NaCl (e.g., 0 → 1 M) in an acidic buffer (pH ~3.5) |

| Detection | UV at 232 nm or Fluorescence (with derivatization) |

| Elution Order | ΔDi-0S elutes first, followed by monosulfated and then disulfated disaccharides. |

Ion-Pair Reversed-Phase Liquid Chromatography

Ion-pair reversed-phase liquid chromatography (IP-RPLC) offers an alternative and effective method for the separation of chondroitin disaccharides. This technique is particularly useful for resolving disaccharides that may be difficult to separate by anion-exchange chromatography alone. In IP-RPLC, a hydrophobic stationary phase (like C18) is used in conjunction with a mobile phase containing an ion-pairing agent, which is typically a long-chain alkylammonium salt. agriculturejournals.cz This agent forms a neutral complex with the negatively charged disaccharides, allowing them to be retained and separated on the reversed-phase column.

A study demonstrated the complete separation of ΔDi-0S, ΔDi-4S, and ΔDi-6S using a μ-bondapak-C18 column with tetra-butylammonium phosphate as the ion-pairing agent. agriculturejournals.cz This method showed a linear relationship between the peak area and the amount of each standard, making it suitable for quantitative analysis.

| Parameter | Condition |

| Column | Reversed-Phase (e.g., μ-bondapak-C18) |

| Mobile Phase | Buffer containing an ion-pairing agent (e.g., 0.035 M tetra-butylammonium phosphate, pH 7.54) |

| Detection | UV at 232 nm |

| Key Principle | Formation of a neutral ion pair for retention on a hydrophobic stationary phase. |

Amido and Amino Column Applications under Acidic Conditions

The use of amido and amino columns under acidic conditions presents another valuable HPLC strategy for the analysis of chondroitin disaccharides. agriculturejournals.cz These columns offer a different selectivity compared to traditional anion-exchange or reversed-phase materials. Research has shown that both amido and amino columns can successfully separate underivatized 4- and 6-sulfated disaccharides, and by extension, can be applied to mixtures containing the unsulfated ΔDi-0S. nih.gov

A developed HPLC method utilized both amido and amino columns with a phosphate buffer at pH 4.25, achieving separation in under 10 minutes. nih.gov The distinct advantage of this approach lies in its simplicity and the use of acidic conditions which can be beneficial for the stability of the analytes.

| Column Type | Mobile Phase | Detection | Reference |

| Amido | 50 mmol/L phosphate buffer, pH 4.25 | UV at 230 nm | nih.gov |

| Amino | 25 mmol/L phosphate buffer, pH 4.25 | UV at 230 nm | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. This is achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures.

For the analysis of chondroitin disaccharides, an ion-pairing reversed-phase UPLC (IPRP-UPLC) method coupled with electrospray ionization mass spectrometry (ESI-MS) has been developed. nih.gov This powerful combination allows for not only the separation of the disaccharides but also their definitive identification based on their mass-to-charge ratio. In a study utilizing an Acquity UPLC BEH Amide column, ΔDi-0S was successfully separated and identified in a complex mixture of glycosaminoglycan disaccharides. nih.gov The high efficiency of UPLC provides sharp peaks and excellent separation, even for closely related structures.

Electrophoretic Approaches

Electrophoretic methods, which separate molecules based on their migration in an electric field, are also powerful tools for the characterization of chondroitin disaccharide deltadi-0S.

Capillary Electromigration Methods (e.g., Capillary Zone Electrophoresis, Capillary Isotachophoresis)

Capillary electromigration methods, performed in narrow-bore capillaries, offer high separation efficiency, short analysis times, and require minimal sample volume.

Capillary Zone Electrophoresis (CZE) is a widely applied technique for the analysis of chondroitin disaccharides. In CZE, a capillary is filled with a background electrolyte, and a voltage is applied across the capillary. The disaccharides migrate at different velocities based on their charge-to-size ratio. Due to its single negative charge from the carboxyl group, ΔDi-0S migrates the slowest among the anionic chondroitin disaccharides towards the anode (in a typical setup with a cationic-coated capillary or reversed polarity). This method has been shown to resolve an eight-component mixture of chondroitin sulfate-derived disaccharides, including ΔDi-0S, within 40 minutes. CZE is sensitive enough to detect picogram quantities of these disaccharides. Studies have demonstrated the separation of ΔDi-0S, ΔDi-4S, and ΔDi-6S using CZE, confirming its utility for compositional analysis of chondroitin sulfate.

Capillary Isotachophoresis (cITP) is another capillary electrophoretic technique that can be applied to the analysis of charged molecules like chondroitin disaccharides. In cITP, analytes are separated into distinct, consecutive zones based on their electrophoretic mobilities. This technique has been used for the analysis of chondroitin sulfate. agriculturejournals.cz A study on the separation of a mixture of chondroitin sulfate disaccharides using cITP demonstrated its feasibility for purifying these compounds. While detailed protocols specifically optimized for ΔDi-0S are less commonly reported than for CZE, the principles of cITP suggest its applicability for separating unsulfated disaccharides from their sulfated counterparts. The separation is achieved by sandwiching the sample between a leading electrolyte with a higher mobility and a terminating electrolyte with a lower mobility than the analytes of interest.

| Method | Principle | Application to ΔDi-0S |

| Capillary Zone Electrophoresis (CZE) | Separation based on charge-to-size ratio in a background electrolyte. | Slower migration compared to sulfated disaccharides, allowing for effective separation and quantification. |

| Capillary Isotachophoresis (cITP) | Separation into contiguous zones based on electrophoretic mobility between leading and terminating electrolytes. | Can be used to separate and potentially purify ΔDi-0S from sulfated disaccharides. |

Fluorophore-Assisted Carbohydrate Electrophoresis (FACE)

Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) is a highly sensitive and rapid method for the analysis of glycosaminoglycans (GAGs) like chondroitin sulfate. nih.govmybiosource.com The technique involves the enzymatic digestion of GAG chains into their constituent disaccharides. nih.gov For chondroitin sulfate, enzymes like chondroitinase ABC are used, which cleave the polysaccharide chain and generate unsaturated disaccharides, including this compound (Δdi-0S). nih.gov

The process relies on the quantitative labeling of the newly exposed reducing end of these disaccharides with a fluorescent tag, commonly 2-aminoacridone (B130535) (AMAC). nih.govmdpi.com This derivatization imparts a fluorescent property to the otherwise non-fluorescent sugar molecules. The AMAC-tagged disaccharides are then separated with high resolution using polyacrylamide gel electrophoresis. mybiosource.com The separated bands are visualized under UV light, and each disaccharide is identified based on its unique migration pattern compared to known standards run on the same gel. mybiosource.comresearchgate.net The fluorescence intensity of each band, which can be quantified using a cooled, charge-coupled device (CCD) camera, is directly proportional to the molar amount of that specific disaccharide. nih.govnih.gov

This methodology is powerful for both qualitative and quantitative analysis of chondroitin sulfate composition from various biological samples. mdpi.com It offers high sensitivity, with a limit of quantitation around 50 ng of disaccharides, and requires only small sample volumes, typically around 5 microliters. mdpi.com FACE analysis has been successfully applied to determine the relative amounts of different chondroitin sulfate disaccharides, including Δdi-0S, in complex biological matrices such as cartilage and aggrecan preparations. oup.com

Research Findings from FACE Analysis:

Studies utilizing FACE have provided quantitative data on the prevalence of Δdi-0S in different biological contexts. For instance, analysis of aggrecan from human cartilage revealed significant age-related changes in disaccharide composition.

| Source | Δdi-0S (%) | Δdi-4S (%) | Δdi-6S (%) |

|---|---|---|---|

| Fetal Human Aggrecan | 7 | 50 | 43 |

| 68-Year-Old Human Aggrecan | 1 | 3 | 96 |

| Rat Chondrosarcoma Tissue | 7 | 93 | Not Detected |

Other Analytical Techniques for Quantitative Identification

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about the chemical structure and conformation of molecules. rsc.org It has been employed for the structural analysis of glycosaminoglycans and can discern the nature of the saccharides and their sulfation patterns. nih.gov The technique is advantageous as it is rapid, reproducible, requires no sample pre-treatment or chemical derivatization, and can be performed on samples in aqueous solution. rsc.orgresearchgate.net

When applied to chondroitin sulfate, Raman spectra exhibit characteristic bands that can be assigned to specific molecular vibrations within the disaccharide units. cas.czuantwerpen.be While much of the research has focused on distinguishing between the more abundant sulfated isomers, such as chondroitin 4-sulfate (CS-A) and chondroitin 6-sulfate (CS-C), the underlying spectral features of the base disaccharide unit are fundamental to these analyses. researchgate.netcas.cz this compound represents the non-sulfated backbone structure (GlcA-GalNAc) that is common to all chondroitin sulfate chains before sulfation. frontiersin.org

Biosynthesis and Enzymatic Transformations of Chondroitin Disaccharide Deltadi 0s

Enzymatic Formation Pathways from Glycosaminoglycans

Chondroitin (B13769445) disaccharide deltadi-0S is not biosynthesized directly but is a product of the enzymatic degradation of chondroitin sulfate (B86663) (CS). ontosight.ai Chondroitin sulfate is a long, linear polysaccharide known as a glycosaminoglycan (GAG), which is composed of repeating disaccharide units of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA). portlandpress.comsigmaaldrich.com These chains are key components of the extracellular matrix in tissues.

The generation of ΔDi-0S occurs through the action of enzymes called chondroitin lyases, which cleave the polysaccharide chain via a β-elimination mechanism. nih.govresearchgate.net This enzymatic reaction targets the glycosidic bonds within the chondroitin backbone, resulting in the formation of unsaturated disaccharides. A characteristic feature of this process is the creation of a double bond between carbons 4 and 5 of the uronic acid residue at the newly formed non-reducing end, giving rise to the "delta" (Δ) designation in ΔDi-0S. researchgate.net This enzymatic method is considered a gentle way to depolymerize chondroitin sulfate, yielding specific unsaturated products. researchgate.net

A variety of chondroitinase enzymes, including types ACII, ABC, and C, are utilized to break down chondroitin and its sulfated forms. nih.govresearchgate.net Each of these enzymes exhibits distinct substrate specificities and modes of action, leading to the production of different unsaturated oligosaccharides, including the non-sulfated disaccharide, ΔDi-0S.

Chondroitinase ACII, particularly from Arthrobacter aurescens, is an eliminase that cleaves the β-1,4 glycosidic linkage between N-acetyl-β-D-galactosamine (GalNAc) and β-D-glucuronic acid (GlcA) residues. nih.gov This enzyme is active on chondroitin, chondroitin sulfate-A (CS-A), chondroitin sulfate-C (CS-C), and hyaluronic acid. nih.govcreative-enzymes.com

The action of Chondroitinase ACII is characterized as exolytic, meaning it cleaves disaccharides one at a time from the non-reducing end of the GAG chain. nih.gov The degradation of non-sulfated chondroitin by this enzyme specifically yields the unsaturated disaccharide ΔDi-0S. researchgate.netnih.gov When acting on sulfated chondroitin, it produces sulfated disaccharides like ΔDi-4S and ΔDi-6S. nih.gov Notably, Chondroitinase ACII has been observed to cleave a disaccharide adjacent to the linkage region to the core protein of a proteoglycan, a unit that is predominantly non-sulfated. nih.gov

Table 1: Action of Chondroitinase ACII

| Substrate | Products |

|---|---|

| Chondroitin | ΔDi-0S researchgate.netnih.gov |

| Chondroitin Sulfate-A | ΔDi-4S nih.gov |

| Chondroitin Sulfate-C | ΔDi-6S nih.gov |

| Hyaluronic Acid | Unsaturated Disaccharides nih.govcreative-enzymes.com |

Chondroitinase ABC (cABC) lyase is a versatile enzyme with broad substrate specificity, capable of degrading chondroitin, chondroitin sulfate A, chondroitin sulfate C, and dermatan sulfate (also known as chondroitin sulfate B). mdpi.comexpasy.org It functions through a β-elimination reaction, cleaving the 1,4-hexosaminidic bonds within these GAGs to generate unsaturated disaccharides. google.com

When chondroitinase ABC acts on non-sulfated chondroitin, the resulting product is the unsaturated non-sulfated disaccharide, ΔDi-0S. google.comportlandpress.com The enzyme from Proteus vulgaris, known as cABC-I, degrades various CS isomers into a mixture of unsaturated oligosaccharides, which are ultimately broken down into smaller tetra- and disaccharide units. nih.govexpasy.org The digestion process can release not only disaccharides but also some tetrasaccharides and hexasaccharides from the non-reducing end of the chondroitin sulfate chain. nih.gov

Table 2: Products of Chondroitinase ABC Digestion

| Substrate | Unsaturated Disaccharide Product |

|---|---|

| Chondroitin | ΔDi-0S google.com |

| Chondroitin Sulfate A | ΔDi-4S google.com |

| Dermatan Sulfate (Chondroitin Sulfate B) | ΔDi-4S google.com |

| Chondroitin Sulfate C | ΔDi-6S google.com |

Chondroitinase C, isolated from Flavobacterium heparinum, demonstrates a more restricted substrate specificity compared to chondroitinase ABC. creative-enzymes.comnih.gov This enzyme primarily acts on chondroitin sulfate C and hyaluronic acid. nih.gov

A key activity of Chondroitinase C is its ability to degrade hyaluronic acid, a non-sulfated GAG, to produce the unsaturated non-sulfated disaccharide, ΔDi-0S. creative-enzymes.comnih.gov Its action on its other main substrate, chondroitin sulfate C, results in the formation of a tetrasaccharide and the unsaturated 6-sulfated disaccharide (ΔDi-6S). nih.gov It can also degrade chondroitin sulfate A, but this yields oligosaccharides and ΔDi-6S, rather than the expected ΔDi-4S. nih.gov

Following the initial degradation of chondroitin sulfate by lyases, the resulting unsaturated disaccharides can be further processed by other enzymes. One such enzyme is the unsaturated glucuronyl hydrolase from Clostridium perfringens, which belongs to the Glycoside Hydrolase family 88 (GH88). cazypedia.orgnih.gov

This hydrolase acts on the unsaturated disaccharide products, including ΔDi-0S, which serves as a substrate for its characterization. sigmaaldrich.comsigmaaldrich.com Unlike lyases, this enzyme does not cleave the glycosidic bond directly. Instead, it employs a novel vinyl ether hydration mechanism, where it first catalyzes the hydration of the C4-C5 double bond in the unsaturated uronic acid residue. cazypedia.orgacs.org This initial hydration step is followed by rearrangements that lead to the cleavage of the glycosidic bond. nih.govacs.org Studies have shown that this entire process, including the rearrangement of the hydration product, occurs on the enzyme without the release of intermediates into the solution. nih.gov

β-Elimination Reaction Mechanisms in Glycosaminoglycan Depolymerization

The generation of Chondroitin Disaccharide Deltadi-0S from chondroitin sulfate chains is primarily achieved through a β-elimination reaction catalyzed by a class of enzymes known as chondroitin lyases. mdpi.comnih.gov These enzymes, often of bacterial origin, cleave the glycosidic bond between N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA) residues within the polysaccharide chain.

The mechanism of β-elimination involves the abstraction of a proton from the C-5 position of the glucuronic acid residue, leading to the formation of a double bond between C-4 and C-5 of the uronic acid. mdpi.comacs.org This reaction results in the cleavage of the glycosidic linkage and the formation of an unsaturated uronic acid at the non-reducing end of the newly formed disaccharide. nih.govacs.org Specifically, when this reaction occurs on an unsulfated chondroitin disaccharide unit, the product is this compound (ΔDi-0S). cosmobiousa.com

Chondroitin lyases exhibit varying substrate specificities. For instance, Chondroitinase ABC can degrade chondroitin, chondroitin sulfate (types A and C), and dermatan sulfate, producing unsaturated disaccharides. mdpi.com Chondroitinase AC enzymes are also capable of this degradation, while Chondroitinase C specifically cleaves the GalNAc-GlcA linkage. mdpi.comsigmaaldrich.com The action of these lyases is a crucial tool for the structural analysis of chondroitin sulfate chains, as the resulting unsaturated disaccharides, including ΔDi-0S, can be separated and quantified to determine the composition of the original polysaccharide. frontiersin.org

| Enzyme | Mechanism of Action | Substrate(s) | Product(s) |

|---|---|---|---|

| Chondroitin Lyases (general) | β-Elimination | Chondroitin Sulfate | Unsaturated disaccharides (e.g., ΔDi-0S) |

| Chondroitinase ABC | β-Elimination | Chondroitin, Chondroitin Sulfate (A, C), Dermatan Sulfate, Hyaluronic Acid | Unsaturated disaccharides and tetrasaccharides |

| Chondroitinase AC | β-Elimination | Chondroitin Sulfate | Unsaturated disaccharides |

| Chondroitinase C | β-Elimination | Chondroitin Sulfate A | Oligosaccharides, ΔDi-6S |

Regulatory Aspects of Glycosaminoglycan Biosynthesis Related to Deltadi-0S Precursors

The structure and abundance of this compound are directly dependent on the biosynthesis of its precursor, the unsulfated chondroitin backbone. This biosynthetic process is a non-template-driven event occurring in the Golgi apparatus and is regulated by a complex interplay of various enzymes. physiology.orgopenbiochemistryjournal.com

The biosynthesis of the chondroitin sulfate chain begins with the formation of a tetrasaccharide linker region attached to a serine residue of a core protein. openbiochemistryjournal.com This is followed by the polymerization of alternating GlcA and GalNAc residues, a process catalyzed by chondroitin synthases. reactome.org The availability of UDP-sugar precursors, such as UDP-GlcA and UDP-GalNAc, is a critical regulatory point in this pathway. nih.gov The expression levels of the genes encoding the biosynthetic enzymes are also tightly controlled and can be influenced by cellular stress and disease states. frontiersin.org

Influence of Sulfotransferases and Epimerases on Chondroitin Sulfate Structure

The final structure of the chondroitin sulfate chain, and consequently the potential to generate specific unsaturated disaccharides upon depolymerization, is heavily influenced by the activities of sulfotransferases and epimerases. frontiersin.orgresearchgate.net These enzymes modify the nascent chondroitin chain in the Golgi apparatus.

Sulfotransferases catalyze the transfer of a sulfate group from a donor substrate, typically 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to specific positions on the GalNAc and GlcA residues. researchgate.netcaldic.com Different sulfotransferases exhibit distinct specificities, leading to the formation of various sulfated chondroitin sulfate structures, such as chondroitin-4-sulfate (A-type) and chondroitin-6-sulfate (C-type). caldic.com The absence of sulfation at a particular disaccharide unit makes it a precursor for ΔDi-0S.

Epimerases , specifically dermatan sulfate epimerases (DS-epi1 and DS-epi2), convert D-glucuronic acid (GlcA) residues into L-iduronic acid (IdoA) residues. caldic.comnih.gov This conversion transforms chondroitin sulfate into dermatan sulfate. The activity of these epimerases is often coupled with the action of specific sulfotransferases, such as dermatan 4-O-sulfotransferase 1 (D4ST-1), which sulfates GalNAc residues adjacent to the newly formed IdoA. nih.govoup.com The presence of IdoA-containing disaccharides further diversifies the structure of the GAG chain.

The coordinated action of these modifying enzymes creates a heterogeneous chondroitin/dermatan sulfate chain with distinct domains of sulfation and epimerization. frontiersin.orgresearchgate.net The regions of the chain that remain unsulfated serve as the direct precursors that, upon enzymatic cleavage by chondroitin lyases, yield this compound.

| Enzyme Class | Specific Enzyme Example | Function | Impact on Chondroitin Sulfate Structure |

|---|---|---|---|

| Sulfotransferases | Chondroitin 4-O-sulfotransferase (C4ST) | Adds sulfate to the C-4 position of GalNAc. | Forms Chondroitin-4-sulfate (Type A). |

| Chondroitin 6-O-sulfotransferase (C6ST) | Adds sulfate to the C-6 position of GalNAc. | Forms Chondroitin-6-sulfate (Type C). | |

| Epimerases | Dermatan sulfate epimerase 1 (DS-epi1) | Converts D-glucuronic acid (GlcA) to L-iduronic acid (IdoA). | Forms Dermatan Sulfate domains. |

| Dermatan sulfate epimerase 2 (DS-epi2) | Converts D-glucuronic acid (GlcA) to L-iduronic acid (IdoA). | Forms Dermatan Sulfate domains, particularly in the brain. |

Biological Significance and Research Applications of Chondroitin Disaccharide Deltadi 0s Non Clinical Focus

Role in Glycosaminoglycan Structure and Function Research

The study of Δdi-0S is instrumental in advancing our understanding of the complex world of glycosaminoglycans and the extracellular matrix. Its non-sulfated nature provides a baseline for comparative studies, shedding light on the structural and functional roles of sulfation in larger proteoglycan structures.

Chondroitin (B13769445) sulfate (B86663) (CS) chains are not uniform polymers but exhibit significant structural diversity, or heterogeneity, which is critical to their biological functions. researchgate.netresearchgate.net This heterogeneity arises from variations in chain length and, most importantly, from the complex patterns of sulfation along the polysaccharide chain. researchgate.netnih.gov The disaccharide units can be non-sulfated (0S), mono-sulfated at different positions (4S or 6S), or even di-sulfated. nih.gov

Research analyzing the disaccharide composition of GAGs from various tissues has revealed that the content of Δdi-0S can differ depending on the tissue's function. nih.gov For example, a comparative study of bovine periodontal ligaments found that the amount of Δdi-0S derived from chondroitin sulfate was significantly higher in the posterior region compared to the anterior, suggesting a relationship between ECM composition and mechanical function. nih.gov Furthermore, changes in the levels of specific disaccharides, including Δdi-0S, are associated with tissue remodeling in pathological conditions. nih.gov Studying these fundamental building blocks helps elucidate how the ECM is assembled and how its components interact to maintain tissue integrity and function. ontosight.aii-repository.net

Application as a Biochemical Tool in Research

Beyond its biological significance as a structural component, Chondroitin disaccharide deltadi-0S is an indispensable tool in the laboratory. Its well-defined chemical structure makes it ideal for use as a standard and a substrate in various biochemical assays.

In the field of GAG analysis, accurate identification and quantification of different disaccharide units are paramount. This compound serves as a crucial reference compound, or standard, for this purpose. sigmaaldrich.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly used to separate and quantify the various unsaturated disaccharides produced by enzymatic digestion of CS. cosmobiousa.comontosight.ai By comparing the retention time of an unknown peak to that of the purified Δdi-0S standard, researchers can confidently identify the non-sulfated disaccharide in their sample. cosmobiousa.comresearchgate.net This application is essential for quality control and for comparative studies analyzing the disaccharide composition of CS from different biological sources. sigmaaldrich.comscientificlabs.co.uk

This compound is also utilized as a substrate to identify and characterize the activity of specific enzymes. sigmaaldrich.comscientificlabs.ie For example, it can be used in assays for unsaturated glucuronyl hydrolases, which are enzymes that cleave the unsaturated uronic acid from the disaccharide. sigmaaldrich.comsigmaaldrich.com It is also a product of the action of enzymes like chondroitinase C on hyaluronic acid. creative-enzymes.comnih.gov By using Δdi-0S as a substrate, scientists can study enzyme kinetics, specificity, and inhibition. This is vital for discovering new enzymes involved in GAG metabolism and for understanding their mechanisms of action, which is fundamental to glycobiology research. sigmaaldrich.comnih.gov

| Summary of Research Applications | Description |

| Structural Analysis | Used to determine the sulfation patterns and heterogeneity of chondroitin sulfate chains from various biological sources. nih.govnih.govnih.gov |

| ECM Research | Helps in understanding the composition and functional properties of extracellular matrix components like proteoglycans. nih.govresearchgate.net |

| Analytical Reference | Serves as a standard in HPLC and other chromatographic techniques for the identification and quantification of CS disaccharides. sigmaaldrich.comcosmobiousa.com |

| Enzymology | Employed as a substrate to identify, characterize, and study the kinetics of GAG-degrading enzymes like hydrolases. sigmaaldrich.comsigmaaldrich.comnih.gov |

| Biophysical Studies | Used as a model compound to investigate the fundamental structural properties of glycosaminoglycans and the role of sulfation. mdpi.com |

Use in Constructing Glycosaminoglycan Gene Libraries

The construction of glycosaminoglycan (GAG) gene libraries is a powerful approach to understanding the complex biosynthesis of these polysaccharides. While Chondroitin Disaccharide Δdi-0S is not a direct physical component of a "gene library," it serves as an essential analytical standard in the functional characterization of genes within these libraries. Researchers create libraries of genes encoding the various enzymes involved in GAG biosynthesis, such as glycosyltransferases and sulfotransferases. By expressing these genes in host cells, scientists can study the resulting GAG structures.

In this context, Δdi-0S is utilized as a reference standard in techniques like high-performance liquid chromatography (HPLC) and mass spectrometry to identify and quantify the non-sulfated disaccharide units produced by the expressed enzymes. This allows for the precise determination of enzyme function and specificity. For instance, by analyzing the ratio of Δdi-0S to sulfated disaccharides, researchers can elucidate the activity of specific sulfotransferases. The non-sulfated chondroitin in Caenorhabditis elegans, for example, has been shown to be crucial for cell division, and studies on the genes responsible for its synthesis rely on the detection of Δdi-0S to confirm their function. frontiersin.org

Probing Metabolic Pathways of Chondroitin Sulfate

The study of chondroitin sulfate metabolism is critical for understanding its roles in various physiological and pathological processes. Chondroitin Disaccharide Δdi-0S sodium salt is a valuable tool for probing these metabolic pathways. It can be chemically modified, for instance, by derivatization with a fluorescent tag like 2-aminopyridine (B139424). This fluorescently labeled Δdi-0S can then be introduced into cellular or in vitro systems to trace its metabolic fate.

By tracking the conversion of the labeled Δdi-0S into sulfated forms or its degradation, researchers can gain insights into the dynamics of chondroitin sulfate synthesis and catabolism. This approach helps in identifying the enzymes involved, their substrate specificities, and the regulation of the metabolic pathways under different conditions. Such studies are instrumental in understanding the molecular basis of diseases where chondroitin sulfate metabolism is dysregulated.

Implications in Cartilage Biochemistry Research

Disaccharide Compositional Analysis in Various Biological Samples (e.g., Saliva, Cartilage, Peri-Implant Sulcus Fluid)

The relative abundance of different chondroitin sulfate disaccharides, including Δdi-0S, can vary significantly between different tissues and biological fluids, and can be altered in disease states. Analysis of this disaccharide composition provides a valuable biochemical fingerprint.

Cartilage: In articular cartilage, chondroitin sulfate is a major component of the extracellular matrix, contributing to its compressive strength. The analysis of chondroitin sulfate disaccharides, including Δdi-0S, in cartilage extracts helps in understanding the structural organization of the matrix and its changes during development, aging, and in conditions like osteoarthritis. For instance, studies on salmon nasal cartilage have quantified the ratio of different disaccharides, including Δdi-0S, to understand the structure of its glycosaminoglycans. researchgate.net

Peri-Implant Sulcus Fluid: Research has shown that chondroitin sulfate is present in the peri-implant sulcus fluid surrounding dental implants. Disaccharide analysis of this fluid has revealed that Δdi-0S is a predominant isomer. Monitoring the levels of Δdi-0S and other disaccharides in this fluid may serve as a potential method for monitoring the condition of dental implants. glycoforum.gr.jp

| Biological Sample | Predominant Chondroitin Sulfate Disaccharide(s) | Significance of Δdi-0S |

| Cartilage (Salmon Nasal) | ΔDi-6S, ΔDi-4S | Present as a minor component, contributing to the overall structural composition. researchgate.net |

| Peri-Implant Sulcus Fluid | Δdi-0S, Δdi-4S | A major component, with its amount being greater than in gingival crevicular fluid, suggesting its utility in monitoring implant health. glycoforum.gr.jp |

| Gingival Crevicular Fluid (Healthy) | Δdi-0S | The predominant isomer in healthy individuals, with its levels changing in periodontal disease. |

Saliva: While direct, extensive studies on the complete chondroitin sulfate disaccharide composition in saliva are limited, the presence of various glycosaminoglycans in saliva is known. Given that Δdi-0S is a fundamental unit of chondroitin sulfate, its analysis in saliva could potentially offer insights into oral health and systemic conditions, though this remains an area for further investigation.

Association with Glycosaminoglycan-Protein Interactions and Structural Determinants

The biological functions of chondroitin sulfate proteoglycans are often mediated through their interactions with a wide array of proteins, including growth factors, cytokines, and cell surface receptors. The specific sulfation pattern of the chondroitin sulfate chains is a critical determinant of these interactions.

Future Directions in Chondroitin Disaccharide Deltadi 0s Research

Development of Advanced Analytical Techniques for Enhanced Resolution and Sensitivity

A primary challenge in GAG research is the structural heterogeneity of chondroitin (B13769445) sulfate (B86663) (CS) chains, which complicates the precise analysis of individual components like ΔDi-0S. Future research will focus on overcoming the limitations of current analytical methods to achieve higher resolution and sensitivity.

Structural characterization of CS is typically performed by analyzing the disaccharide composition following enzymatic digestion with enzymes like chondroitin ABC lyase. nih.gov This digestion yields unsaturated disaccharides, including ΔDi-0S, which can then be quantified. nih.gov Current analytical methods include various forms of High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS). nih.govmdpi.comsci-hub.box

Future advancements are expected in the following areas:

Enhanced Chromatographic Separation: While techniques like reversed-phase chromatography with ion-pairing, size exclusion chromatography (SEC), hydrophilic interaction liquid chromatography (HILIC), and HILIC-weak anion exchange (WAX) chromatography are used, there is a continuous need for methods with better separation and definition for disaccharide peaks. nih.govservice.gov.uk The development of novel stationary phases and solvent systems will be crucial for resolving isomeric and closely related disaccharide structures with greater accuracy.

Improved Mass Spectrometry (MS) Integration: Coupling liquid chromatography with mass spectrometry (LC-MS) has become a powerful tool. sci-hub.box Future developments will likely involve more sophisticated MS techniques, such as tandem MS (MS/MS) and ion mobility-mass spectrometry, to provide more detailed structural information and confident identification of disaccharides, even at very low concentrations.

Capillary Electromigration Methods: Techniques like capillary zone electrophoresis and capillary isotachophoresis offer alternative approaches for separating charged molecules like sulfated disaccharides. mdpi.comsci-hub.box Further refinement of these methods could provide faster analysis times and higher separation efficiency.

Standardization and Stability: A significant issue in quantitative analysis is the stability of disaccharide standards and their recovery during sample preparation. nih.gov Research has shown that sample handling, such as the choice between lyophilization and vacuum evaporation, and the composition of solvents can significantly affect the stability and recovery of disaccharides. nih.gov Future work must establish standardized protocols to ensure the accuracy and reproducibility of quantitative data across different laboratories.

| Analytical Technique | Principle of Separation | Future Direction/Enhancement |

| HPLC (Various Modes) | Differential partitioning between a mobile and stationary phase (e.g., ion-exchange, reversed-phase, HILIC). nih.govmdpi.com | Development of novel column chemistries for improved resolution of isomers; enhanced detector sensitivity. |

| LC-MS/MS | Separation by chromatography followed by mass-to-charge ratio analysis and fragmentation for structural data. nih.govsci-hub.box | Integration of ion mobility spectrometry for an additional dimension of separation; development of more robust ionization sources. |

| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. mdpi.comsci-hub.box | Miniaturization and automation for high-throughput analysis; coupling with sensitive detectors like MS. |

Exploration of Novel Enzymatic and Chemical Synthesis Pathways for Specific Oligosaccharide Production

Understanding the function of specific chondroitin sulfate structures requires access to structurally homogeneous oligosaccharides, which is a major challenge due to the complexity of natural CS. nih.govnih.govfrontiersin.org Both chemical and enzymatic synthesis approaches have been developed, and future research will focus on creating more efficient and versatile pathways. nih.govfrontiersin.orgresearchgate.net

Enzymatic synthesis has emerged as a powerful tool for producing defined CS oligosaccharides. This approach utilizes specific enzymes such as glycosyltransferases and sulfotransferases to build oligosaccharide chains with precise sulfation patterns. nih.govresearchgate.net For example, the bacterial glycosyltransferase KfoC from E. coli can be used to synthesize the non-sulfated chondroitin backbone. nih.gov Subsequent sulfation can be achieved using recombinant sulfotransferases like chondroitin-4-O-sulfotransferase (C4ST). nih.govfrontiersin.org

Key areas for future exploration include:

Expanding the Enzymatic Toolbox: Identifying and characterizing new glycosyltransferases and sulfotransferases with different specificities will enable the synthesis of a wider variety of CS structures, including those with rare sulfation patterns.

Chemoenzymatic Strategies: Combining the flexibility of chemical synthesis for creating unique building blocks with the high specificity of enzymatic reactions offers a promising route to complex glycans. nih.govfrontiersin.orgresearchgate.net This could involve the chemical synthesis of modified acceptor molecules that can then be elongated or sulfated by enzymes.

Scalable Production: A significant hurdle is producing sufficient quantities of these defined oligosaccharides for detailed biological evaluation. nih.gov Future research will need to focus on optimizing reaction conditions, developing more stable enzyme preparations, and exploring scalable bioreactor-based synthesis systems. For instance, developing efficient systems for regenerating cofactors like adenosine (B11128) 5′-triphosphate (ATP) and 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfate donor, is critical for cost-effective, large-scale synthesis. nih.govfrontiersin.org

| Synthesis Approach | Description | Future Research Focus |

| Enzymatic Synthesis | Utilizes glycosyltransferases and sulfotransferases to build specific oligosaccharide structures from sugar nucleotide donors. nih.govresearchgate.net | Discovery of new enzymes with novel specificities; process optimization for scalability. |

| Chemical Synthesis | Multi-step organic synthesis to create defined oligosaccharide chains. nih.govfrontiersin.orgresearchgate.net | Improving yields and stereoselectivity; developing more efficient protecting group strategies. |

| Chemoenzymatic Synthesis | Combines chemical methods to create key intermediates with enzymatic steps for specific modifications (e.g., glycosylation, sulfation). nih.govfrontiersin.orgresearchgate.net | Designing novel synthetic acceptors for enzymatic extension; integrating chemical and enzymatic steps into one-pot reactions. |

Deeper Understanding of Glycosaminoglycan Metabolic Pathways and Regulation

Glycosaminoglycans are synthesized and degraded through complex metabolic pathways involving a large number of enzymes. reactome.org These molecules are typically attached to core proteins to form proteoglycans, and their synthesis involves glycosyltransferases for chain elongation and sulfotransferases for sulfation. frontiersin.orgreactome.org The degradation of GAGs occurs primarily in the lysosome. reactome.org Genetic defects in the enzymes responsible for GAG metabolism can lead to a group of lysosomal storage diseases known as mucopolysaccharidoses (MPS). nih.gov

While the general pathways are known, a deeper understanding of their regulation is needed. The precise mechanisms that control the expression and activity of the biosynthetic enzymes, thereby dictating the final structure of CS chains in different tissues and during development or disease, are not fully understood.

Future research in this area will likely concentrate on:

Regulatory Networks: Investigating the transcriptional and post-translational regulation of key enzymes in the CS biosynthetic pathway, such as chondroitin synthases and the various sulfotransferases.

Subcellular Organization: Elucidating how the enzymes of the GAG biosynthetic machinery are organized within the Golgi apparatus to ensure the ordered and specific synthesis of complex CS chains.

Metabolic Flux Analysis: Applying systems biology approaches to quantify the flow of metabolites through the GAG synthesis pathways under different physiological and pathological conditions. This could reveal critical control points and potential targets for therapeutic intervention.

Pathophysiological Dysregulation: Studying how GAG metabolism is altered in diseases like cancer and inflammatory disorders to understand the role of specific CS structures in disease progression. frontiersin.orgresearchgate.net

Elucidation of Detailed Structure-Function Relationships in Glycoconjugates for Basic Science Advancement

The biological functions of chondroitin sulfate proteoglycans (CSPGs) are largely determined by the structure of their GAG side chains, including chain length and sulfation patterns. frontiersin.orgnih.govnih.gov These molecules are key components of the extracellular matrix and are involved in a vast array of biological processes, including cell adhesion, cell growth, axon guidance, and inflammation. nih.govfrontiersin.orgnih.gov The structural complexity and heterogeneity of CS have historically made it difficult to assign specific functions to defined structures. frontiersin.org

The non-sulfated ΔDi-0S unit, while seemingly simple, may play important roles as a recognition site for certain proteins or as a precursor for further modification. Understanding its function requires studying it in the context of well-defined larger oligosaccharides and proteoglycans.

Future efforts to unravel these complex relationships will include:

Probing Molecular Interactions: Using the structurally defined oligosaccharides generated from advanced synthesis methods (as described in 6.2) to study their interactions with specific proteins, such as growth factors, cytokines, and cell surface receptors. frontiersin.org

Computational Modeling: Employing molecular dynamics (MD) simulations to explore the conformational space of CS oligosaccharides. mdpi.com Such studies can reveal how sulfation patterns influence the three-dimensional shape and electrostatic surface of the glycan, providing insights into how these structures are recognized by protein binding partners. mdpi.com

Cellular and In Vivo Studies: Utilizing synthetic oligosaccharides and genetically modified cell or animal models (with altered GAG synthesis enzymes) to probe the functional consequences of specific CS structures in complex biological processes like neural development and disease progression. nih.govnih.gov

By combining these advanced analytical, synthetic, and biological approaches, researchers can move beyond correlational studies to a more precise, mechanistic understanding of how specific CS structures, including those containing the fundamental ΔDi-0S unit, mediate their diverse biological functions.

Q & A

Q. What are the standard analytical techniques for identifying and characterizing Chondroitin disaccharide Δdi-0S in biological samples?

- Methodological Answer : Chondroitin disaccharide Δdi-0S is typically analyzed using ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) for structural identification, as it resolves unsaturated disaccharides based on retention time and mass-to-charge ratios (e.g., m/z 458.1 for Δdi-0S) . Strong anion-exchange high-performance liquid chromatography (SAX-HPLC) is also used to separate sulfated and non-sulfated disaccharides, with Δdi-0S eluting earlier due to its lack of sulfate groups . Fluorometric assays with dansylhydrazine derivatization enable sensitive quantification at microgram levels .

Q. How is the purity and sulfation status of Chondroitin disaccharide Δdi-0S validated in experimental settings?

- Methodological Answer : SAX-HPLC combined with enzymatic digestion (e.g., chondroitinase ABC) confirms purity by quantifying non-sulfated disaccharide peaks (Δdi-0S) and excluding sulfated contaminants (e.g., Δdi-4S/6S) . Charge density analysis via electrophoretic mobility or predictive modeling (e.g., average charge of −1.02 per disaccharide for Δdi-0S) further validates desulfation efficiency . Nuclear magnetic resonance (NMR) spectroscopy can confirm the absence of sulfate groups at C4/C6 of GalNAc .

Advanced Research Questions

Q. How can researchers resolve contradictions in charge density measurements of Chondroitin disaccharide Δdi-0S derived from different analytical methods?

- Methodological Answer : Discrepancies between SAX-HPLC (based on elution patterns) and electrophoretic mobility (e.g., capillary electrophoresis) arise from differences in buffer systems and matrix effects. Cross-validation using isothermal titration calorimetry (ITC) to measure binding affinity with cationic molecules (e.g., polylysine) provides a functional assessment of charge density . For example, Δdi-0S shows reduced binding to growth factors compared to sulfated variants, consistent with its lower negative charge .

Q. What enzymatic strategies are effective in generating Chondroitin disaccharide Δdi-0S from native chondroitin sulfate (CS)?

- Methodological Answer : Chondroitin lyase ABC (EC 4.2.2.4) selectively cleaves CS chains at β1→4 linkages, producing Δdi-0S from non-sulfated regions. To maximize yield, incubate CS with 2–4 U/mg enzyme in Tris-HCl buffer (pH 8.0) at 37°C for 12–24 hours . Post-digestion, purify Δdi-0S using gel filtration chromatography or ethanol precipitation to remove sulfated byproducts . Confirm completeness of digestion via SAX-HPLC, where Δdi-0S constitutes >98% of disaccharides in fully desulfated samples .

Q. How do structural variations in Chondroitin disaccharide Δdi-0S affect its interactions with growth factors like FGF2 or VEGF?

- Methodological Answer : Surface plasmon resonance (SPR) and ITC are used to quantify binding kinetics. Δdi-0S exhibits weaker interactions (e.g., KD ~10−4 M for FGF2) compared to sulfated disaccharides due to reduced electrostatic interactions . Competitive assays with heparin or sulfated CS oligosaccharides can further delineate specificity. For example, pre-incubating VEGF with Δdi-0S does not inhibit receptor binding, unlike Δdi-4S .

Q. What advanced mass spectrometry approaches enable the analysis of Chondroitin disaccharide Δdi-0S within intact proteoglycan complexes?

- Methodological Answer : High-resolution tandem mass spectrometry (HR-MS/MS) with electron-transfer dissociation (ETD) preserves labile sulfate groups and cleaves glycosidic bonds, enabling sequencing of chondroitin sulfate proteoglycans (CSPGs). For Δdi-0S analysis, digest CSPGs with chondroitinase ABC, then enrich disaccharides via hydrophilic interaction liquid chromatography (HILIC). MS/MS in negative-ion mode identifies Δdi-0S via characteristic fragments (e.g., m/z 396.1 for [M−H]−) .

Experimental Design Considerations

- Sample Preparation : Fluorescent labeling (e.g., 2-aminobenzamide) enhances detection sensitivity for UPLC-MS, particularly in complex matrices like serum .

- Degradation Avoidance : Use high-performance size-exclusion chromatography (HPSEC) to monitor molecular weight stability, ensuring Δdi-0S remains intact (average MW ~500 Da) during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.